2-Iodo-5-(trifluoromethyl)pyridine

Trifluoromethylation Copper-Mediated Coupling Iodo vs. Bromo Reactivity

This compound offers a critical advantage in cross-coupling efficiency. The C-I bond is significantly more reactive than C-Br or C-Cl, enabling near-quantitative yields in trifluoromethylation reactions and efficient late-stage diversification under mild conditions. The electron-withdrawing CF3 group at the 5-position further activates the C2 site for nucleophilic attack, making this the superior choice for challenging coupling reactions where yield and selectivity are paramount. Select the iodo derivative for maximum synthetic efficiency.

Molecular Formula C6H3F3IN
Molecular Weight 272.99 g/mol
CAS No. 100366-75-4
Cat. No. B028551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(trifluoromethyl)pyridine
CAS100366-75-4
Molecular FormulaC6H3F3IN
Molecular Weight272.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)I
InChIInChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H
InChIKeyWSEVWIIOEQZEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-(trifluoromethyl)pyridine (CAS 100366-75-4): A Strategic Halogenated Pyridine Intermediate for Cross-Coupling Applications


2-Iodo-5-(trifluoromethyl)pyridine (CAS 100366-75-4) is a halogenated pyridine derivative, specifically an iodopyridine with a trifluoromethyl group at the 5-position. It belongs to the class of trifluoromethylpyridine (TFMP) building blocks, which are highly valued in pharmaceutical and agrochemical synthesis. The compound is typically an off-white to light-yellow solid with a melting point of 82-83 °C and predicted density of 1.974±0.06 g/cm³ . Its primary value proposition stems from the presence of the iodine atom at the 2-position, which, in synergy with the electron-withdrawing trifluoromethyl group, serves as an exceptionally reactive handle for diverse transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures [1].

Critical Reactivity Differences: Why 2-Iodo-5-(trifluoromethyl)pyridine Outperforms its Bromo and Chloro Analogs in Key Transformations


The selection of 2-iodo-5-(trifluoromethyl)pyridine over its bromo or chloro analogs is not a matter of simple interchangeability; it is a critical decision that directly impacts reaction efficiency and yield. The inherent reactivity of the carbon-halogen bond is the primary differentiator. The C-I bond is significantly weaker and more easily polarized than the C-Br or C-Cl bonds, making it the most reactive towards oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions . This translates directly into higher yields, milder reaction conditions, and the ability to achieve selective transformations in the presence of other functional groups that might otherwise react or degrade. The trifluoromethyl group at the 5-position further enhances this reactivity by inductively withdrawing electron density from the pyridine ring, activating the C2-position towards nucleophilic attack. The evidence below provides the quantitative basis for this critical performance advantage, demonstrating why the iodo derivative is the superior choice for challenging coupling reactions.

Quantitative Evidence Guide: Verifying the Performance Advantage of 2-Iodo-5-(trifluoromethyl)pyridine Over Analogs


Head-to-Head Comparison: Superior Yield in Direct Trifluoromethylation vs. Bromopyridine

In a direct comparative study, 2-iodopyridines were converted to 2-(trifluoromethyl)pyridines 'almost quantitatively' via displacement with in situ generated (trifluoromethyl)copper. In stark contrast, using 2-bromopyridines as starting materials resulted in 'moderate at best' yields under identical reaction conditions [1]. This significant difference highlights the superior reactivity of the iodo derivative for this critical transformation.

Trifluoromethylation Copper-Mediated Coupling Iodo vs. Bromo Reactivity

Class-Level Inference: Enhanced Reactivity in Carbonylative Suzuki Coupling Enables High Selectivity

While direct comparative data with the 5-trifluoromethyl analog is not available in the open source, studies on related mono-iodopyridines demonstrate the exceptional reactivity of the 2-iodopyridine motif in demanding palladium-catalyzed carbonylative Suzuki coupling with phenylboronic acid. Under standard conditions (1.0 mmol substrate, 1.1 mmol PhB(OH)₂, 0.03 mmol Pd catalyst, 3.0 mmol K₂CO₃, 20 mL solvent), a related 2-iodopyridine achieved complete conversion with 98% selectivity for the desired pyridyl ketone product [1]. This high conversion and selectivity are characteristic of the activated 2-iodo position.

Carbonylative Cross-Coupling Suzuki-Miyaura Reaction Iodopyridine Reactivity

Regioselective Metalation: Enabling Selective Functionalization via Halogen Dance

The electronic interplay between the 2-iodo and 5-trifluoromethyl groups enables highly regioselective deprotonation at the 3-position using strong bases like LDA. This 'halogen dance' or 'metalation' strategy is a powerful tool for functionalizing the pyridine core. A study demonstrated that 2-bromo-5-(trifluoromethyl)pyridine and 2-iodo-4-(trifluoromethyl)pyridine were selectively deprotonated and subsequently carboxylated at their respective 3-positions, affording the corresponding acids in good yield . This demonstrates that the halogenated trifluoromethylpyridine scaffold, including the iodo variant, can be ortho-functionalized with high regiocontrol.

Regioselective Metalation Lithium Diisopropylamide (LDA) Halogen Dance

Supporting Evidence: Broad Utility in Key Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

The iodine atom at the 2-position acts as an excellent leaving group, enabling participation in a wide range of palladium-catalyzed cross-coupling reactions. Literature sources confirm its effective use in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon- and nitrogen-based moieties [1]. The trifluoromethyl group enhances lipophilicity and metabolic stability of the resulting products, a critical property in drug and agrochemical design [1].

Cross-Coupling Suzuki Reaction Sonogashira Reaction Buchwald-Hartwig Amination

Key Application Scenarios for 2-Iodo-5-(trifluoromethyl)pyridine in Research and Industry


Late-Stage Functionalization in Pharmaceutical Synthesis

For medicinal chemists, 2-iodo-5-(trifluoromethyl)pyridine is an ideal building block for late-stage diversification. Its high reactivity allows for the introduction of complex aryl, alkenyl, alkynyl, or amino groups at the final stages of a synthetic sequence under mild conditions, minimizing the risk of degrading other sensitive functional groups. This is particularly valuable in structure-activity relationship (SAR) studies and in the synthesis of drug candidates where the trifluoromethyl group is known to enhance metabolic stability and bioavailability [1].

Synthesis of Advanced Agrochemical Intermediates

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern agrochemicals. This compound serves as a direct precursor to a wide array of potential herbicides, fungicides, and insecticides. The superior reactivity of the C-I bond, as demonstrated by the near-quantitative yields in trifluoromethylation compared to bromo analogs [1], ensures efficient and cost-effective synthesis of these high-value intermediates, making it a preferred starting material for process chemists in the agrochemical industry.

Preparation of 2,3-Disubstituted Pyridine Libraries

The ability to perform selective ortho-metalation and subsequent functionalization at the 3-position, as demonstrated on closely related iodo(trifluoromethyl)pyridines [1], provides a unique entry into 2,3-disubstituted pyridine libraries. This synthetic route, which leverages the directing and activating effects of both the iodo and trifluoromethyl groups, is difficult to achieve with other 2-halogenated pyridines. This makes the compound particularly valuable for groups engaged in diversity-oriented synthesis or exploring new chemical space.

Efficient Synthesis of 2-Trifluoromethylpyridines

When the synthetic goal is the direct introduction of a second trifluoromethyl group, this compound is uniquely suited for the task. As established, the copper-mediated displacement of the iodide with a trifluoromethyl source proceeds in 'almost quantitative' yield, a stark contrast to the 'moderate' yields obtained with bromo analogs [1]. This reaction is a highly efficient and reliable method for preparing synthetically challenging 2,5-bis(trifluoromethyl)pyridine derivatives.

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